5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
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Description
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a chemical compound. It is an important intermediate in the synthesis of various chemical products . It is related to Fipronil, a broad-spectrum insecticide .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 2,6-dichlor-4-trifluoromethyl aniline is used in an acid solution, followed by the addition of 2,3-dicyano ethyl propanoate . Another method involves the reaction of diazonium salt of 2,6-dichloro-4-trifluoromcthyl aniline with ethyl cyanoacetate . These methods are efficient and result in high yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The compound has a molecular weight of 437.148 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reactions can be analyzed using various spectroscopic techniques, including FT-IR and NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 200-201°C and a boiling point of 510.1±50.0 °C (Predicted) . The compound has a molecular weight of 437.148 .Safety and Hazards
Safety data sheets indicate that 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile may be harmful if swallowed and may cause skin irritation. It may also cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing the dust, mist, or spray of the compound and to wear protective gloves/clothing/eye protection .
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)8-2-1-3-9(4-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOEHPAJBWZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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